molecular formula C4HIN2O4S B14643921 Thiophene, 3,5-dinitro-2-iodo- CAS No. 54728-27-7

Thiophene, 3,5-dinitro-2-iodo-

Cat. No.: B14643921
CAS No.: 54728-27-7
M. Wt: 300.03 g/mol
InChI Key: IIEHVPJUARYTAU-UHFFFAOYSA-N
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Description

"Thiophene, 3,5-dinitro-2-iodo-" is a substituted thiophene derivative featuring nitro (-NO₂) groups at the 3- and 5-positions and an iodine atom at the 2-position. Thiophene, a sulfur-containing heterocycle, is renowned for its aromaticity and versatility in materials science and medicinal chemistry. The introduction of electron-withdrawing nitro groups and the bulky iodine substituent significantly alters the electronic and steric properties of the molecule.

Properties

CAS No.

54728-27-7

Molecular Formula

C4HIN2O4S

Molecular Weight

300.03 g/mol

IUPAC Name

2-iodo-3,5-dinitrothiophene

InChI

InChI=1S/C4HIN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H

InChI Key

IIEHVPJUARYTAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3,5-dinitro-2-iodo- typically involves the nitration of 2-iodothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 3 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives, including thiophene, 3,5-dinitro-2-iodo-, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,5-dinitro-2-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Thiophene, 3,5-dinitro-2-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of thiophene, 3,5-dinitro-2-iodo- is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the iodine atom can be substituted with other functional groups, allowing the compound to interact with different molecular targets. These interactions can modulate biological pathways and exhibit pharmacological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of "Thiophene, 3,5-dinitro-2-iodo-" with analogous thiophene derivatives:

Compound Name Substituents Electronic Effects Key Applications/Properties References
3,5-Dinitro-2-iodo-thiophene 2-I, 3-NO₂, 5-NO₂ Strong electron withdrawal Potential semiconductor; bioactivity (inferred) -
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile 3,4-CH₃; 2,5-CN Moderate electron withdrawal Anti-inflammatory, anti-glycation
Phenyl-end-capped thieno[3,2-b]thiophene Phenyl groups at ends Electron-rich (donor groups) p-type semiconductors (TGA stability ~300°C)
Bis-thiazole derivatives (e.g., 2,3a-c) Thiazole and pyridine moieties Mixed electron donor/acceptor Novel sulfur-nitrogen heterocycles

Key Observations :

  • Steric Effects: The iodine atom introduces steric hindrance, which may reduce crystallinity compared to smaller substituents (e.g., methyl or cyano groups) but could improve solubility in polar solvents .
Thermal and Optical Properties
  • Thermal Stability : Nitro groups may reduce thermal stability compared to phenyl-end-capped derivatives (TGA decomposition ~300°C ), as nitro compounds often exhibit exothermic decomposition at lower temperatures.
  • Optical Properties: The electron-deficient nature of 3,5-dinitro-2-iodo-thiophene could redshift UV-vis absorption compared to donor-substituted thiophenes, as seen in phenyl-end-capped analogs .

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